 
            | REACTION_CXSMILES | Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[Cl:12].C([Li])CCC.CN(C)[CH:20]=[O:21]>C1COCC1.[Cl-].[NH4+]>[Cl:12][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH:20]=[O:21])[CH:3]=2)[N:8]=[CH:7][CH:6]=1 |f:4.5| | 
| Name | |
| Quantity | 
                                                                                    3 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC=1C=C2C(=CC=NC2=CC1)Cl                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            solution                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCC)[Li]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            hexanes                                                                                                                                                                     | 
| Quantity | 
                                                                                    5.95 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    60 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1CCOC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.91 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CN(C=O)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    10 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1CCOC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    [Cl-].[NH4+]                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was stirred for 1 h at this temperature                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                During the addition                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                After addition                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                stirred for 2 h                                                                             | 
| Duration | 
                                                                                2 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the two layers were separated                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                The aqueous layer was extracted with ethyl acetate (2×100 mL)                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The combined organic extracts were washed with brine solution                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried over anhydrous magnesium sulfate                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                Filtration of the drying agent and removal of the solvent under the vacuum                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                gave the crude brown solid which                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was purified                                                                             | 
| Reaction Time | 1 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    ClC1=CC=NC2=CC=C(C=C12)C=O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 0.6 g | |
| YIELD: PERCENTYIELD | 25% | |
| YIELD: CALCULATEDPERCENTYIELD | 25.3% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |